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molecular formula C8H3Cl2NO4 B3047045 5-Nitroisophthaloyl chloride CAS No. 13438-30-7

5-Nitroisophthaloyl chloride

Cat. No. B3047045
M. Wt: 248.02 g/mol
InChI Key: OHIVUAREQFICPK-UHFFFAOYSA-N
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Patent
US06166064

Procedure details

To a stirred solution of 5-nitroisopthalic acid (10 grams) in methylene chloride (943 mL) was added oxalyl chloride (12.3 mL) and N,N-dimethylformamide (1 drop). The reaction mixture was stirred at room temperature overnight. Removal of the solvent in vacuo afforded 10.63 grams of the title compound. 1H NMR δ 9.17 (s, 2), 9.07 (s, 1).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.3 mL
Type
reactant
Reaction Step One
Quantity
943 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=C(C(O)=O)[CH:7]=[C:8]([CH:12]=1)[C:9]([OH:11])=O)([O-:3])=[O:2].[C:16](Cl)(=O)[C:17]([Cl:19])=[O:18].C(Cl)[Cl:23]>CN(C)C=O>[N+:1]([C:4]1[CH:5]=[C:16]([C:17]([Cl:19])=[O:18])[CH:7]=[C:8]([CH:12]=1)[C:9]([Cl:23])=[O:11])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=C(C(=O)O)C1)C(=O)O
Name
Quantity
12.3 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
943 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Removal of the solvent in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=C(C(=O)Cl)C1)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 10.63 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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